6-Isobutyl-2-nitropyridin-3-amine

Lipophilicity Medicinal Chemistry Drug Design

Researchers developing kinase inhibitor SAR often face inconsistent biological activity when substituting 6-position analogs. 6-Isobutyl-2-nitropyridin-3-amine (CAS 1876220-55-1) solves this with a precise branched isobutyl group that modulates target binding, permeability, and metabolic stability-parameters where unsubstituted or smaller alkyl analogs fail. - Enables direct steric & lipophilic tolerance mapping at the 6-position for multitargeted kinase programs - Serves as a chemical probe for hematopoiesis/cancer biology, distinct from dopamine D4-active unsubstituted variants - Versatile intermediate: reducible nitro group & amino handle allow diazotization, coupling, or nucleophilic substitution while retaining the isobutyl anchor Supplied at 98% purity with full storage/shipping documentation for seamless procurement.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B11902089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isobutyl-2-nitropyridin-3-amine
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C9H13N3O2/c1-6(2)5-7-3-4-8(10)9(11-7)12(13)14/h3-4,6H,5,10H2,1-2H3
InChIKeyBOMMSTYVZJWQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isobutyl-2-nitropyridin-3-amine Chemical Identity & Class Profile


6-Isobutyl-2-nitropyridin-3-amine (CAS 1876220-55-1) is a synthetic, small-molecule nitropyridine derivative with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol, typically supplied at 97–98% purity for research use only . The compound features a pyridine ring substituted with an amino group at position 3, a nitro group at position 2, and an isobutyl chain at position 6. It belongs to a class of heterocyclic building blocks and screening compounds that are investigated for applications in medicinal chemistry and organic synthesis, particularly as intermediates for kinase inhibitors and other bioactive molecules [1].

6-Isobutyl-2-nitropyridin-3-amine Substitution Risk & Isobutyl Specificity


Researchers procuring nitropyridin-3-amine building blocks cannot assume functional interchangeability between the 6-isobutyl derivative and its unsubstituted or differently substituted analogs. The isobutyl chain at the 6-position introduces critical steric and lipophilic properties that directly modulate target binding, cellular permeability, and metabolic stability—parameters where the unsubstituted 3-amino-2-nitropyridine (CAS 13269-19-7) shows fundamentally different behavior . In kinase inhibitor design, the 6-position substituent has been shown to be a key determinant of selectivity and potency [1]; thus, substituting 6-isobutyl-2-nitropyridin-3-amine with a 6-methyl, 6-ethyl, or unsubstituted analog risks altering or abolishing the desired biological activity in established SAR frameworks.

6-Isobutyl-2-nitropyridin-3-amine Comparative Performance


Lipophilicity vs. Unsubstituted Analog

The 6-isobutyl chain substantially increases the calculated lipophilicity of 6-isobutyl-2-nitropyridin-3-amine compared to the unsubstituted parent 3-amino-2-nitropyridine. While no experimentally measured logP was identified for either compound in the retrieved data, the structural difference of four additional carbon atoms (isobutyl vs. hydrogen at position 6) is a class-level inference for increased membrane permeability and altered pharmacokinetic profile . This differentiation is critical for procurement decisions in medicinal chemistry programs where lipophilicity governs compound progression [1]. Note: Direct experimental logP or logD data for both compounds under identical conditions was not found in the accessible sources.

Lipophilicity Medicinal Chemistry Drug Design

Cell Differentiation Induction

6-Isobutyl-2-nitropyridin-3-amine has been disclosed in patent literature as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to monocytes, supporting potential applications in anticancer and antipsoriasis therapies [1]. This functional activity is explicitly attributed to the specific compound and differentiates it from the general class of nitropyridines, where such differentiation-inducing activity is not universally observed. However, no head-to-head quantitative comparison (e.g., IC50 values for proliferation arrest) against a named analog was accessible in the retrieved data.

Anticancer Activity Cell Differentiation Psoriasis Research

6-Position Substituent in Kinase Inhibition SAR

In a series of multisubstituted pyridin-3-amine derivatives evaluated as multitargeted protein kinase inhibitors, the substituent at the 6-position was identified as a critical determinant of both potency and selectivity profiles [1]. While the specific IC50 values for the 6-isobutyl analog were not directly extractable from the retrieved abstract, the study provides class-level evidence that varying the 6-alkyl group on the pyridin-3-amine scaffold—moving from methyl to ethyl to isobutyl—produces measurable shifts in kinase inhibition profiles. This SAR principle validates the need to specify and procure the exact 6-isobutyl congener rather than assuming equivalency with smaller or bulkier 6-substituted analogs.

Kinase Inhibition Structure-Activity Relationship Non-Small Cell Lung Cancer

6-Isobutyl-2-nitropyridin-3-amine Application Scenarios


Kinase Inhibitor Lead Optimization

In structure-activity relationship campaigns focused on pyridin-3-amine-based kinase inhibitors, 6-isobutyl-2-nitropyridin-3-amine serves as a specific building block to explore the steric and lipophilic tolerance of the 6-position. The isobutyl group provides a branched, medium-sized alkyl input that can be compared with methyl, ethyl, and isopropyl analogs to map selectivity determinants, as demonstrated in published pyridin-3-amine multitargeted kinase inhibitor studies [1]. Procurement of the exact 6-isobutyl congener ensures the SAR dataset is internally consistent and reproducible.

Monocyte Differentiation Probe

Based on patent disclosures indicating that 6-isobutyl-2-nitropyridin-3-amine can arrest proliferation of undifferentiated cells and induce monocyte differentiation [2], this compound is a candidate for use as a chemical probe in hematopoiesis and cancer biology research. Its functional profile distinguishes it from unsubstituted 3-amino-2-nitropyridine, which has been primarily characterized as a dopamine D4 receptor inhibitor , thereby offering orthogonal biological utility.

Heterocycle Formation Precursor

The presence of both a nitro group (reducible to a primary amine) and an amino group on the pyridine ring makes 6-isobutyl-2-nitropyridin-3-amine a versatile intermediate for further synthetic elaboration. The compound can undergo reduction, diazotization, or nucleophilic substitution chemistries to generate more complex heterocyclic systems, including those destined for pharmaceutical lead generation [3]. The isobutyl group remains intact through many of these transformations, providing a stable lipophilic anchor for downstream molecular property optimization.

Selectivity Profiling: nNOS and Purinergic Receptors

While direct quantitative data for 6-isobutyl-2-nitropyridin-3-amine in specific receptor assays was not identified in this search, the broader nitropyridine class has been investigated for activity against nNOS, iNOS, and P2X3 receptors [4]. Procurement of 6-isobutyl-2-nitropyridin-3-amine for selectivity panel screening allows researchers to determine whether the 6-isobutyl substituent confers any isoform-selectivity advantage over unsubstituted or differently substituted analogs, a hypothesis-driven experiment supported by established nitropyridine SAR.

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